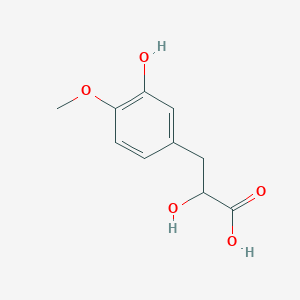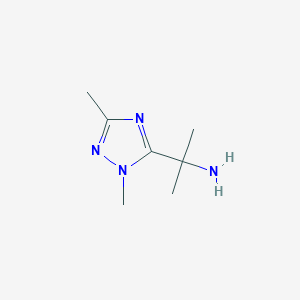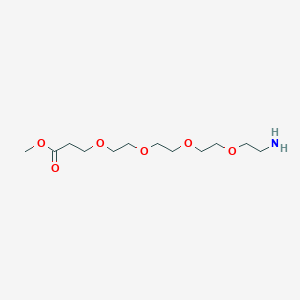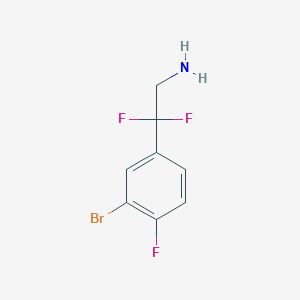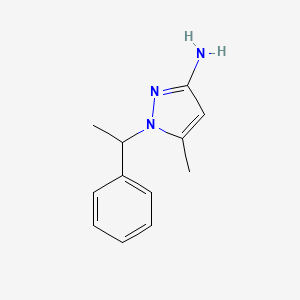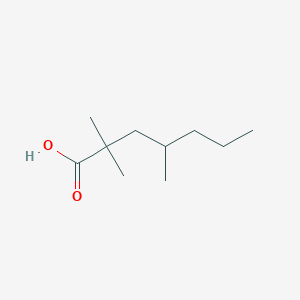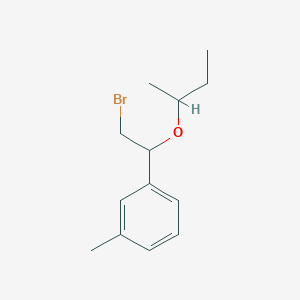![molecular formula C12H22BNO4S B13541145 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione](/img/structure/B13541145.png)
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[222]octane-2,2-dione is a complex organic compound featuring a boron-containing dioxaborolane ring, a sulfur atom, and a bicyclic octane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor reacts with tetramethyl-1,3,2-dioxaborolane under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
化学反应分析
Types of Reactions
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the bicyclic structure.
Substitution: The boron-containing dioxaborolane ring can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various boron-containing organic compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boron-containing ring makes it valuable in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and as a probe for investigating biochemical pathways. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine
Medically, the compound has potential applications in the development of new therapeutic agents. Its ability to undergo various chemical modifications allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its boron-containing structure provides unique properties that can enhance the performance of these materials.
作用机制
The mechanism by which 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom can form reversible covalent bonds with nucleophilic sites in proteins, modulating their activity. Additionally, the bicyclic structure can interact with hydrophobic pockets in biological molecules, influencing their function.
相似化合物的比较
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also contains a boron-containing dioxaborolane ring and is used in similar applications.
8-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic structure and are used in the synthesis of tropane alkaloids, which have various biological activities.
Uniqueness
What sets 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione apart is its combination of a boron-containing ring and a sulfur atom within a bicyclic framework. This unique structure provides distinct reactivity and interaction profiles, making it a versatile compound in various fields of research and industry.
属性
分子式 |
C12H22BNO4S |
|---|---|
分子量 |
287.19 g/mol |
IUPAC 名称 |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2λ6-thia-1-azabicyclo[2.2.2]octane 2,2-dioxide |
InChI |
InChI=1S/C12H22BNO4S/c1-11(2)12(3,4)18-13(17-11)10-9-5-7-14(8-6-9)19(10,15)16/h9-10H,5-8H2,1-4H3 |
InChI 键 |
CPWPYPPRMPEYCW-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2C3CCN(S2(=O)=O)CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



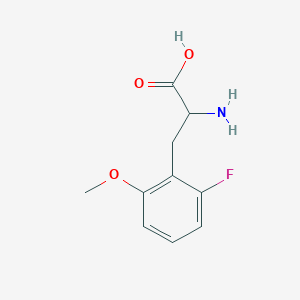
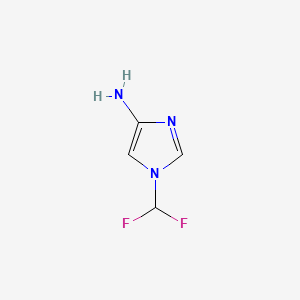

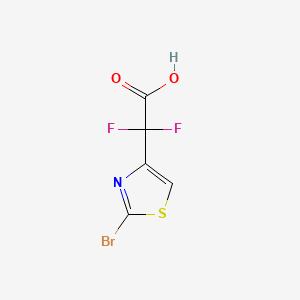
![Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate](/img/structure/B13541084.png)
